![molecular formula C15H18O4 B15162110 8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane CAS No. 669077-57-0](/img/structure/B15162110.png)
8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane
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Overview
Description
8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro linkage between two cyclic systems, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phenyl-substituted diol and a suitable ketone, the reaction can proceed through acid-catalyzed cyclization to form the spirocyclic structure. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or other reactive sites, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The phenyl group and oxygen atoms may participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its targets. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane: Lacks the phenyl and oxygen substituents, resulting in different reactivity and applications.
Spiro[4.5]nonane: Similar spirocyclic structure but with fewer carbon atoms, leading to different physical and chemical properties.
Spiro[4.5]undecane:
The uniqueness of 8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4
Biological Activity
8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory and antimicrobial effects, as well as its mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex spirocyclic structure characterized by the presence of multiple oxygen atoms and a phenyl group. Its chemical formula is C_{17}H_{22}O_{4}, and it exhibits unique physicochemical properties that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies show that the compound displays significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro assays demonstrate a reduction in pro-inflammatory cytokine production, suggesting its utility in managing inflammatory diseases.
- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells.
Antimicrobial Efficacy
A study conducted by Jetti et al. (2016) assessed the antimicrobial activity of various derivatives of tetrahydro[naphthyridine] compounds, including this compound. The results indicated that this compound had notable activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Anti-inflammatory Mechanism
In a separate investigation focusing on inflammation models, the compound was shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators in inflammatory pathways. The suppression of these enzymes correlated with decreased levels of inflammatory markers in treated cells .
Cytotoxicity Studies
A cytotoxicity evaluation on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values for various cancer cell lines were determined to be around 20 µM, highlighting its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Properties
CAS No. |
669077-57-0 |
---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
8,8-dimethyl-3-methylidene-9-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane |
InChI |
InChI=1S/C15H18O4/c1-11-9-16-15(18-11)17-10-14(2,3)13(19-15)12-7-5-4-6-8-12/h4-8,13H,1,9-10H2,2-3H3 |
InChI Key |
IEYYXRMEFBIPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(OCC(=C)O2)OC1C3=CC=CC=C3)C |
Origin of Product |
United States |
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